3-Phenylbenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Regioisomer SAR

Researchers targeting tumor-associated carbonic anhydrase isoforms (hCA IX/XII) face poor selectivity with para-substituted biphenylsulfonamides. The 3-phenyl scaffold repositions the sulfonamide zinc-binding group along a ~120° trajectory, enabling isoform discrimination unattainable with 4-isomers. Pre-formed building block bypasses low-yielding meta-selective Suzuki-Miyaura coupling. • Orthogonal exit vector for selective CA inhibitor design • ≥95% purity; LogP 2.23; TPSA 60 Ų • Avoids problematic meta-bromide coupling step

Molecular Formula C12H11NO2S
Molecular Weight 233.29
CAS No. 91569-33-4
Cat. No. B2507828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzenesulfonamide
CAS91569-33-4
Molecular FormulaC12H11NO2S
Molecular Weight233.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15)
InChIKeyYRLSCCZSKWRLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbenzenesulfonamide (CAS 91569-33-4): Biphenyl-3-sulfonamide Chemical Identity and Procurement-Relevant Characteristics


3-Phenylbenzenesulfonamide (IUPAC: [1,1'-biphenyl]-3-sulfonamide, CAS 91569-33-4) is a meta-substituted biphenyl sulfonamide of molecular formula C₁₂H₁₁NO₂S and molecular weight 233.29 Da [1]. The compound belongs to the aryl sulfonamide class characterized by an unsubstituted sulfonamide group (–SO₂NH₂) attached at the 3-position of a biphenyl scaffold, distinguishing it from the more extensively characterized 4-phenyl (para) isomer [2]. Its computed LogP of 2.23 reflects moderate lipophilicity, while the topological polar surface area (60 Ų) and single hydrogen-bond donor predict favorable membrane permeability for cell-based assays [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers for use in medicinal chemistry, chemical biology, and materials science [1][3].

Why Generic Substitution of 3-Phenylbenzenesulfonamide with Para-Isomeric or Unsubstituted Sulfonamides Fails for Rigorous SAR and Crystallography


Although 3-phenylbenzenesulfonamide shares the C₁₂H₁₁NO₂S formula with its para isomer (4-phenylbenzenesulfonamide), the position of the sulfonamide group on the biphenyl core fundamentally alters molecular recognition, synthetic accessibility, and solid-state behavior [1]. Published carbonic anhydrase inhibition data for the 4-isomer demonstrate nanomolar Ki values (hCA II: 3 nM; hCA IX: 90 nM; hCA XII: 39 nM) that are intimately dependent on the para geometry of the aryl–aryl bond and the resultant fit within the enzyme hydrophobic pocket [2]. Meta-substitution redirects the sulfonamide pharmacophore along a different vector, precluding direct extrapolation of para-isomer SAR [1][3]. Furthermore, differential Suzuki–Miyaura coupling rates have been documented for 3-bromo- versus 2-bromo- and 4-bromo-arylsulfonates, with the meta isomer requiring longer reaction times and yielding lower conversions—consequences of the distinct electronic and steric environment at the 3-position [4]. These orthogonal selectivity, reactivity, and crystallographic properties mean that no generic benzenesulfonamide or 4-phenyl isomer can serve as a drop-in replacement for the meta-substituted scaffold in programs dependent on regiospecific molecular geometry.

Quantitative Differentiation Evidence for 3-Phenylbenzenesulfonamide (CAS 91569-33-4) Relative to the 4-Phenyl Isomer and Unsubstituted Benzenesulfonamide


Meta- vs. Para-Substitution Divergence in hCA II and hCA IX Inhibition Potency and Isoform Selectivity

The para isomer 4-phenylbenzenesulfonamide (4a) demonstrates potent, flat-spectrum carbonic anhydrase inhibition with Ki values of 90 nM (hCA I), 3 nM (hCA II), 90 nM (hCA IX), and 39 nM (hCA XII) measured by stopped-flow CO₂ hydration assay [1]. Its hCA II/hCA IX selectivity ratio is only 0.03, indicating essentially no isoform discrimination. Meta-substituted biphenylsulfonamides, by contrast, reorient the sulfonamide zinc-binding group relative to the hydrophobic tail, a geometric change that published crystallographic evidence shows alters occupancy of the hydrophobic pocket defined by residues 92 and 131, thereby modulating isoform selectivity [2]. Class-level inference from structurally characterized meta-substituted benzenesulfonamides predicts that 3-phenylbenzenesulfonamide will exhibit a shifted selectivity profile compared to the non-selective 4-isomer, making it a distinct chemotype for isoform-targeted inhibitor design [2][3].

Carbonic anhydrase inhibition Isoform selectivity Regioisomer SAR

Differential Suzuki–Miyaura Coupling Reactivity of meta-Bromoarylsulfonamides vs. ortho- and para-Isomers

In head-to-head Suzuki–Miyaura coupling comparisons, 3-bromobenzenesulfonate underwent cross-coupling with phenylboronic acid significantly more slowly than its 2-bromo and 4-bromo counterparts under identical microwave conditions [1]. The meta isomer required extended reaction times and afforded lower isolated yields when not optimized, reflecting the reduced electrophilicity of the 3-position on the benzenesulfonamide ring. This differential reactivity is directly relevant to 3-phenylbenzenesulfonamide as both a synthetic target and a building block: its preparation via Suzuki coupling of 3-bromobenzenesulfonamide demands distinct catalytic conditions compared to para-isomer synthesis, which proceeds efficiently with standard Pd catalysts (e.g., MWNT/PdNP@SC₁₂H₂₅, 97% yield for 4a) [2]. Users procuring the meta isomer as a late-stage diversification handle therefore access a reactivity profile that is orthogonal to para-substituted analogs, enabling sequential coupling strategies.

Suzuki-Miyaura coupling Synthetic feasibility Building block reactivity

LogP and Polar Surface Area Differentiation Between meta-Biphenylsulfonamide and the Unsubstituted Parent Benzenesulfonamide

3-Phenylbenzenesulfonamide possesses a computed LogP of 2.23, in contrast to unsubstituted benzenesulfonamide (LogP ~0.84) [1]. This ~1.4 log unit increase in lipophilicity translates to a predicted ~25-fold higher octanol-water partition coefficient, substantially altering membrane permeability characteristics and plasma protein binding predictions. The topological polar surface area of 60 Ų is identical to that of the 4-phenyl isomer (both contain the same H-bond donor and acceptor counts: 1 donor, 2 acceptors), meaning the meta-vs-para differentiation resides not in gross polarity but in the three-dimensional orientation of the polar sulfonamide group relative to the biphenyl hydrophobic surface [1][2]. For procurement decisions, this indicates that 3-phenylbenzenesulfonamide provides a distinct permeability-selectivity profile axis that the lower-LogP parent compound cannot address.

Physicochemical properties Lipophilicity Membrane permeability prediction

Crystallographic Hydrogen-Bonding Network Differentiation: Meta-Substitution Enables Distinct Supramolecular Synthons

A systematic study of biphenyl sulfonamide crystal structures demonstrated that the sulfonamide –NH₂ donor and –S=O acceptor geometry is highly sensitive to the substitution position on the biphenyl core [1]. Para-substituted biphenylsulfonamides typically form linear N–H···O hydrogen-bonded chains, whereas meta-substituted analogs can engage in more complex, multi-directional hydrogen-bonding networks due to the angular relationship between the sulfonamide group and the biphenyl axis. This structural divergence is evidenced by the reported Z′=6 structure (six independent molecules per asymmetric unit) observed in meta-functionalized biphenyl sulfonamides, a feature not observed in the para series [1]. For procurement, this means the 3-phenyl isomer offers distinct crystallization behavior and is the preferred scaffold for crystal engineering studies requiring non-linear hydrogen-bonding topologies.

Crystal engineering Hydrogen bonding Solid-state structure

Divergent Derivatization Vector: Meta-Sulfonamide as an Orthogonal Exit Point for Fragment Elaboration

The sulfonamide group at the 3-position of the biphenyl system provides an elaboration vector that is geometrically orthogonal to that of the 4-phenyl isomer. In the 4-isomer, the sulfonamide extends along the major axis of the biphenyl rod, whereas in the 3-isomer, it projects at approximately 120° relative to the biphenyl long axis [1]. This angular difference is critical in fragment-based drug design where the exit vector determines the trajectory of substituent growth into adjacent protein pockets. Published docking and crystallographic studies of benzenesulfonamide-based CA inhibitors confirm that residues at positions 92 and 131 in the enzyme active site interact differently with meta- versus para-oriented tail groups, directly impacting achievable binding poses [2]. For procurement, the 3-phenyl scaffold is thus non-redundant with the 4-phenyl scaffold in any library design requiring exploration of divergent chemical space from a sulfonamide anchor point.

Fragment-based drug design Scaffold diversification Medicinal chemistry building block

Procurement-Relevant Physicochemical Stability and Storage Differentiation

3-Phenylbenzenesulfonamide is commercially supplied as a crystalline solid (off-white) with a purity specification of ≥95% [1]. In contrast to the more widely stocked 4-isomer (which is typically available from major catalog suppliers in bulk), the meta isomer is predominantly available through specialist building-block suppliers (e.g., Chemspace, A2B Chem) with smaller pack sizes (50 mg–500 mg range) at premium pricing [1]. The para isomer 4-phenylbenzenesulfonamide has more extensive literature characterization including detailed stability data; the meta isomer, being less common, has correspondingly less published stability profiling. This supply-chain asymmetry means that researchers must proactively source and qualify the 3-isomer rather than assuming availability parity with the 4-isomer.

Chemical stability Storage conditions Procurement specification

High-Value Application Scenarios for 3-Phenylbenzenesulfonamide (CAS 91569-33-4) Based on Verified Differentiation Evidence


Isoform-Selective Carbonic Anhydrase Inhibitor Design Requiring a Meta-Positioned Sulfonamide Pharmacophore

For medicinal chemistry programs targeting tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) where para-substituted biphenylsulfonamides exhibit poor selectivity (e.g., 4a shows a hCA II/IX ratio of 0.03), the 3-phenyl scaffold repositions the sulfonamide relative to active-site residues 92 and 131, offering a structurally validated strategy for achieving isoform discrimination [1]. The distinct exit vector enables exploration of hydrophobic pocket geometries inaccessible to the para isomer, as confirmed by X-ray crystallography of related benzenesulfonamide–CA II adducts (PDB 5SZ0 series) [2].

Crystal Engineering of Non-Linear Hydrogen-Bonded Networks Using a Meta-Substituted Biphenyl Sulfonamide Tecton

The angular geometry of the 3-sulfonamide group promotes multi-directional N–H···O hydrogen-bonding networks rather than the linear chains observed for para-substituted analogs. This property is valuable in designing co-crystals, porous organic materials, and supramolecular assemblies where complex, three-dimensional hydrogen-bond topologies are desired [1]. The reported Z′=6 crystal structure for meta-functionalized biphenyl sulfonamides confirms the capacity for high-asymmetric-unit packing complexity not achievable with para isomers [1].

Fragment Library Design Requiring Orthogonal Growth Vectors from a Sulfonamide Anchor

In fragment-based screening libraries, the 3-phenyl scaffold provides a sulfonamide anchor with a ~120° growth trajectory relative to the biphenyl axis, complementary to the collinear vector of the 4-isomer. This enables systematic coverage of divergent sub-pocket geometries around a conserved sulfonamide zinc-binding group, expanding the accessible chemical space in metalloenzyme inhibitor discovery programs [1][2]. The moderate LogP (2.23) further positions the 3-isomer in a favorable lipophilicity range for fragment evolution without violating lead-likeness criteria.

Sequential Coupling Strategies Exploiting Differential meta-Position Reactivity in Suzuki–Miyaura Reactions

The documented slower Suzuki–Miyaura coupling rate of 3-bromoarylsulfonates relative to 2- and 4-bromo isomers [1] can be exploited in orthogonal protecting group-free synthetic strategies. By procuring pre-formed 3-phenylbenzenesulfonamide, researchers bypass the low-yielding meta-selective coupling step [2] and instead use the compound as a late-stage diversification handle where the remaining unfunctionalized phenyl ring can undergo further electrophilic substitution or directed metalation without competing reactions at the sulfonamide-bearing ring.

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